molecular formula C11H12ClN3O B1472844 2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride CAS No. 1822801-17-1

2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride

Cat. No. B1472844
M. Wt: 237.68 g/mol
InChI Key: HCBPBJYDCMZXJY-UHFFFAOYSA-N
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Description

2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 2-Oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta [b]-pyridine-3-carboxylic acid : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins and their functions using molecular biology, biochemistry, and genetics. The specific methods of application or experimental procedures, results or outcomes obtained are not provided in the source.

  • 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta [b]pyridine-3-carbonitrile : The structures of this compound are studied using single-crystal X-ray diffraction . X-ray diffraction is a technique used in crystallography to study the atomic and molecular structure of a crystal. The specific methods of application or experimental procedures, results or outcomes obtained are not provided in the source.

  • (E)-3- ( (4S,7R,7aR)-3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl … : This compound is also available as a 2d Mol file or as a computed 3d SD file. The 3d structure may be viewed using Java or Javascript . The specific methods of application or experimental procedures, results or outcomes obtained are not provided in the source.

  • 5-Oxo-hexahydroquinoline : Very recently, Kumar et al. introduced compound 22 as a potent positive inotrope agent by performing in vivo evaluations .

  • 2-OXO-2,5,6,7,8,9-HEXAHYDRO-1H-5,8-EPIMINOCYCLOHEPTA[B]PYRIDINE-3-CARBONI+(1822801-17-1) : This compound has been listed in the ChemicalBook, which provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes . The specific methods of application or experimental procedures, results or outcomes obtained are not provided in the source.

  • 2-OXO-2,5,6,7,8,9-HEXAHYDRO-1H-CYCLOHEPTA[B]-PYRIDINE-3-CARBOXYLIC ACID : This compound is listed in the ChemicalBook . The specific methods of application or experimental procedures, results or outcomes obtained are not provided in the source.

properties

IUPAC Name

5-oxo-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3-diene-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c12-5-6-3-8-9-2-1-7(13-9)4-10(8)14-11(6)15;/h3,7,9,13H,1-2,4H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPBJYDCMZXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC1N2)NC(=O)C(=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 3
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 5
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride
Reactant of Route 6
2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride

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